

Stability-Indicating Assay Method for Amlodipine: Application Note and Protocols

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Compound of Interest

Compound Name: Amlodipine Dimethyl Ester

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Abstract

This comprehensive application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Amlodipine in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and capable of separating Amlodipine from its degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a complete protocol for the HPLC method, forced degradation studies, and method validation, making it an essential resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Criticality of Stability-Indicating Assays

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[3][4] The chemical stability of a drug substance like Amlodipine is a critical quality attribute that can affect its safety and efficacy.[2] Regulatory bodies, including the ICH, mandate the use of validated stability-indicating analytical methods to ensure that any changes in the drug product's quality over time are accurately monitored.[1][5][6]

A stability-indicating method is defined as an analytical procedure capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products.[7] Such methods are vital

for determining the shelf-life and appropriate storage conditions for pharmaceutical products.[2]
[8] The primary degradation pathways for Amlodipine involve hydrolysis, oxidation, and photolysis, primarily targeting the dihydropyridine ring, which is susceptible to aromatization.[3]
[9] This application note describes a reversed-phase HPLC (RP-HPLC) method developed and validated to meet these rigorous requirements.

Experimental Design and Rationale

The development of this stability-indicating method was guided by a systematic approach to achieve optimal separation of Amlodipine from its potential degradants. The choice of a C18 column, a common stationary phase in reversed-phase chromatography, provides excellent retention and separation of moderately polar compounds like Amlodipine.[4][10][11] The mobile phase composition and pH were optimized to ensure good peak shape and resolution. A photodiode array (PDA) detector was selected for its ability to monitor multiple wavelengths and assess peak purity.

Materials and Equipment

Reagents and Materials	Equipment
Amlodipine Besylate Reference Standard	High-Performance Liquid Chromatography (HPLC) system with PDA or UV detector
HPLC Grade Acetonitrile	C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][12]
HPLC Grade Methanol[4][13]	Analytical Balance
Potassium Dihydrogen Phosphate (Analytical Grade)	pH Meter
Orthophosphoric Acid (Analytical Grade)[14]	Sonicator
Hydrochloric Acid (Analytical Grade)[9]	Volumetric flasks and pipettes
Sodium Hydroxide (Analytical Grade)[9]	0.45 µm Syringe Filters
Hydrogen Peroxide (30%, Analytical Grade)[9]	Photostability Chamber[8][15]
HPLC Grade Water	Temperature-controlled oven[8][15]

Detailed Protocols

Protocol 1: HPLC Method for Amlodipine Quantification

This protocol outlines the steps for the quantitative analysis of Amlodipine using a validated RP-HPLC method.

Chromatographic Conditions:

Parameter	Condition
Column	ODS C18 (250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase	Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) (55:45 v/v)[12][14]
Flow Rate	1.0 mL/min[4]
Detection Wavelength	238 nm[4]
Injection Volume	20 µL[12]
Column Temperature	Ambient (25°C)[4]
Run Time	10 minutes

Procedure:

- **Mobile Phase Preparation:** Prepare the 0.05 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas the buffer and acetonitrile separately before mixing in the specified ratio.
- **Standard Solution Preparation (20 µg/mL):** Accurately weigh about 10 mg of Amlodipine Besylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a 100 µg/mL stock solution. Further dilute 2 mL of this stock solution to 10 mL with the mobile phase.[4]

- **Sample Solution Preparation (from tablets):** Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Amlodipine to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm syringe filter. Further dilute 2 mL of the filtered solution to 10 mL with the mobile phase.
- **System Suitability:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[13]
- **Analysis:** Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Amlodipine in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[7][8]

Procedure:

Prepare a stock solution of Amlodipine Besylate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50 v/v).[8][9] Subject this solution to the following stress conditions:

- **Acid Hydrolysis:** Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for 3 days.[8][15] After the exposure period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 20 $\mu\text{g/mL}$ with the mobile phase for analysis.[8]
- **Alkaline Hydrolysis:** Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 3 days.[8][15] Neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to the target concentration with the mobile phase.[8]
- **Oxidative Degradation:** Mix equal volumes of the stock solution and 3% hydrogen peroxide (H_2O_2). Keep the mixture at ambient temperature for 3 days.[8][15] Dilute with the mobile

phase to the final concentration for analysis.

- **Thermal Degradation:** Place a solid sample of Amlodipine Besylate in an oven at 105°C for 3 days.^[15] Also, prepare a solution of Amlodipine (e.g., 20 µg/mL) and keep it in an oven at 80°C for 7 hours.^{[4][8]} After exposure, allow the samples to cool and then dissolve the solid sample or dilute the solution with the mobile phase for analysis.
- **Photolytic Degradation:** Expose a solution of Amlodipine Besylate (e.g., 1 mg/mL) in a photostability chamber to a combination of UVA (200 W-h/m²) and visible light (1.2 million lux-hours).^{[8][15]} A control sample should be kept in the dark under the same temperature conditions. Dilute the exposed and control samples with the mobile phase for analysis.

Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 3.1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Amlodipine peak.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.^{[1][7]}

Validation Parameter	Acceptance Criteria	Typical Results
Specificity	The method must resolve Amlodipine from its degradation products and any excipients. Peak purity analysis should confirm no co-elution.	The method demonstrated good resolution between Amlodipine and all degradation peaks. Peak purity index was >0.999.
Linearity	Correlation coefficient (r^2) \geq 0.999 over a specified concentration range (e.g., 10-50 $\mu\text{g/mL}$). [4]	$r^2 = 0.9993$ over the range of 10-50 $\mu\text{g/mL}$. [4] [12]
Accuracy	The percent recovery should be within 98.0% to 102.0%. [12]	Mean recovery was found to be between 99.5% and 101.5%.
Precision (Repeatability & Intermediate)	$\text{RSD} \leq 2.0\%$ for multiple preparations.	Intraday and interday precision RSD values were <1.0%.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.	0.65 $\mu\text{g/mL}$ [10]
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.	2.16 $\mu\text{g/mL}$ [10]
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., ± 0.2 mL/min flow rate, ± 2 nm wavelength, $\pm 5\%$ mobile phase composition).	The results remained within the acceptance criteria for all tested variations, demonstrating the method's robustness. [10]

Data Visualization and Interpretation

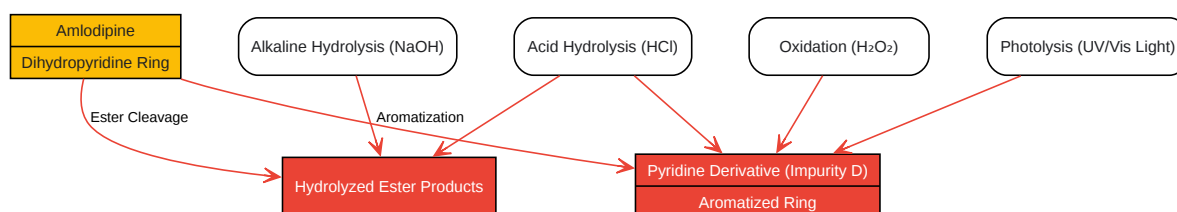
Experimental Workflow



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Caption: Workflow for developing and validating a stability-indicating HPLC method.

Amlodipine Degradation Pathways



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Caption: Primary degradation pathways of Amlodipine under stress conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust stability-indicating assay for Amlodipine. The method's specificity is confirmed through comprehensive forced degradation studies, which show effective separation of the parent drug from its degradation products. The validation results confirm that the method is linear, accurate, and precise, meeting all the requirements set forth by the ICH guidelines. This application note serves as a complete guide for the implementation of this method in quality control laboratories for routine analysis and stability testing of Amlodipine in bulk and finished pharmaceutical products.

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